N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-3-27(24,25)15-7-5-14(6-8-15)11-19(23)22-20-17(12-21)16-9-4-13(2)10-18(16)26-20/h5-8,13H,3-4,9-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPGQDZLQSJINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.
Introduction of Substituents: The cyano and methyl groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and methylating agents.
Acetamide Formation: The ethanesulfonyl phenyl acetamide moiety can be attached through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Cyanide salts, methylating agents, carbodiimides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Anti-inflammatory Effects
In silico studies have suggested that compounds similar to N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide may act as 5-lipoxygenase inhibitors , which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Antiviral Properties
Emerging studies have highlighted the potential of benzothiophene derivatives as antiviral agents. The structural features of this compound may enhance its interaction with viral proteins, making it a candidate for further exploration against viral infections .
Anticancer Activity
Preliminary findings suggest that modifications in the benzothiophene structure can lead to increased cytotoxicity against various cancer cell lines. The ability to inhibit specific signaling pathways relevant to cancer progression is an area of ongoing research.
Case Studies and Research Findings
Several studies have investigated the applications of compounds structurally related to this compound:
Case Study 1: Inhibition of 5-Lipoxygenase
A study conducted by researchers at MDPI demonstrated that certain benzothiophene derivatives exhibited significant inhibition of 5-lipoxygenase activity in vitro. These findings indicate a pathway for developing anti-inflammatory drugs based on this compound's structure .
Case Study 2: Antiviral Activity Against Dengue Virus
Research published in MDPI highlighted that benzothiophene derivatives showed antiviral activity against Dengue virus with effective concentrations lower than those required for existing treatments. This positions such compounds as promising candidates for further development .
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related acetamide derivatives, focusing on core structures, substituents, and inferred biological implications.
Structural Analogues from Patent Literature
The European patent application (EP3348550A1) describes benzothiazole-based acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . These compounds share an acetamide backbone but differ in their core heterocycles (benzothiazole vs. tetrahydrobenzothiophene) and substituents. Key distinctions include:
- Core Rigidity : The tetrahydrobenzothiophene in the target compound introduces conformational flexibility compared to the planar benzothiazole core.
- Substituent Effects : The ethanesulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to methoxy or trifluoromethyl groups in the patent compounds .
Triazoloquinoline-Substituted Acetamide
A closely related compound, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, replaces the ethanesulfonylphenyl group with a triazoloquinoline-sulfanyl moiety. The sulfanyl group (vs. sulfonyl) reduces electron-withdrawing effects, which may impact redox stability .
Simplified Acetamide Derivatives
The compound N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide () lacks the ethanesulfonylphenyl substituent, retaining only the core tetrahydrobenzothiophene and cyano group. This simplification likely reduces target specificity and potency, underscoring the importance of the sulfonylaryl group in the parent compound for interactions with hydrophobic or charged binding pockets .
Thienyl Acetamides
Synthetic derivatives like N-(3-acetyl-2-thienyl)-2-bromoacetamide () feature a thiophene core instead of benzothiophene. The bromo or phthalimido substituents in these compounds suggest utility as intermediates rather than optimized drug candidates .
Research Implications and Limitations
Notes
- Structural Hypotheses: The ethanesulfonyl group may improve aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl), while the tetrahydrobenzothiophene core balances rigidity and flexibility for target binding .
- Synthetic Challenges : The complexity of the target compound necessitates advanced crystallization techniques, as evidenced by the use of SHELX software in related structural determinations .
- Data Gaps : Activity data (e.g., IC50 values, selectivity profiles) are unavailable in the cited sources, emphasizing the need for experimental validation.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
- CAS Number : 1284156-83-7
The compound exhibits significant inhibition of specific kinases, particularly JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in various cellular processes including inflammation and apoptosis. The binding mode of the compound to JNK3 has been elucidated through X-ray crystallography, revealing unique interactions that contribute to its inhibitory effects .
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibition against JNK3 with a pIC50 value of approximately 6.7. This indicates a strong affinity for the target kinase, making it a promising candidate for further development in therapeutic applications .
Anti-inflammatory Potential
In silico docking studies have suggested that the compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes which are mediators of inflammation. The selectivity towards 5-LOX over COX enzymes suggests potential applications in treating inflammatory diseases with reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Experimental Data
- Inhibition Profile : A study highlighted the compound's selectivity within the MAPK family. It showed minimal activity against JNK1 and p38alpha while being highly potent against JNK2 and JNK3 .
- Structure Activity Relationship (SAR) : The presence of the cyano group at position 3 was found to be critical for binding affinity and selectivity towards JNK3. Modifications in the benzothiophene structure can significantly alter biological activity .
- Docking Studies : Molecular docking simulations indicated that the compound forms multiple hydrogen bonds with residues in the ATP-binding site of JNK3, reinforcing its potential as a selective inhibitor .
Summary Table of Biological Activity
| Biological Activity | Target Enzyme | pIC50 Value | Selectivity |
|---|---|---|---|
| JNK2 Inhibition | Yes | 6.5 | Moderate |
| JNK3 Inhibition | Yes | 6.7 | High |
| 5-LOX Inhibition | Yes | Not specified | Selective |
Q & A
Q. What are the foundational steps for synthesizing the compound with high reproducibility?
Methodological Answer: Begin with retrosynthetic analysis of the tetrahydrobenzothiophene core and acetamide side chain. Use catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) for the benzothiophene precursor. For the acetamide coupling, employ nucleophilic acyl substitution with 4-(ethanesulfonyl)phenylacetyl chloride in anhydrous DCM, using triethylamine as a base. Purify intermediates via flash chromatography (hexane:EtOAc gradient) and confirm purity (>98%) via HPLC-UV (λ=254 nm) and ¹H/¹³C NMR. Implement strict moisture control using Schlenk techniques for moisture-sensitive steps .
Q. How should researchers standardize stability testing under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies in USP buffers (pH 1.2, 4.5, 6.8) at 40°C/75% RH. Analyze samples at intervals (0, 7, 14, 21 days) using UPLC-PDA to detect degradation. Identify byproducts via LC-HRMS/MS and propose degradation mechanisms using computational tools like Gaussian-based HOMO-LUMO gap analysis for photolytic liability .
Advanced Research Questions
Q. How can computational methods predict metabolic pathways of the ethanesulfonyl moiety?
Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) on CYP3A4 and SULT1A1 isoforms to model oxidation and conjugation. Validate predictions with in vitro microsomal studies using CYP-specific inhibitors (e.g., ketoconazole). Apply machine learning models trained on sulfonamide metabolism datasets to predict Phase II conjugation patterns, cross-referenced with HRMS fragmentation libraries .
Q. What strategies resolve contradictions in target binding affinity across assay platforms?
Methodological Answer: Use orthogonal techniques: surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic profiling. Apply global fitting to distinguish 1:1 binding from cooperative models. Conduct statistical mechanics simulations to account for entropy-enthalpy compensation effects under varying temperatures .
Q. How can polymorphic forms be rigorously characterized to ensure formulation consistency?
Methodological Answer: Combine synchrotron XRPD with Rietveld refinement to resolve crystal structures. Use ¹³C CP/MAS solid-state NMR to analyze hydrogen bonding. Correlate mechanical properties (via AFM nanoindentation) with dissolution rates using intrinsic dissolution rate (IDR) testing under biorelevant conditions .
Q. What advanced formulation techniques improve blood-brain barrier penetration?
Methodological Answer: Develop nanoemulsions via high-pressure homogenization (Miglyol 812/Cremophor EL, 3:1 ratio). Characterize particle size (Zetasizer) and encapsulation efficiency (ultracentrifugation-HPLC). Validate BBB penetration using in situ brain perfusion in rats, with LC-MS/MS quantification of brain parenchyma concentrations .
Methodological Notes
- Statistical Design of Experiments (DoE): Use central composite designs to optimize reaction parameters (e.g., temperature, solvent ratio) and reduce experimental runs by 40–60% while maintaining predictive accuracy .
- Computational Validation: Pair DFT calculations (M06-2X/def2-TZVP level) with kinetic isotope effect studies to validate reaction mechanisms .
- Safety Protocols: Adhere to chemical hygiene plans for handling hazardous intermediates, including fume hood use and PPE compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
